molecular formula C21H21N3O3 B3008409 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 849921-02-4

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B3008409
CAS No.: 849921-02-4
M. Wt: 363.417
InChI Key: APRGBLOXXLPHPL-UHFFFAOYSA-N
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Description

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a synthetic aminopyrimidine derivative of significant interest in medicinal chemistry and oncology research. Its molecular architecture, featuring a central pyrimidine core substituted with amino and aryl groups, is commonly associated with compounds that modulate key protein-protein interactions in cellular signaling pathways. Structurally related compounds have been investigated as potent inhibitors of anti-apoptotic Bcl-2 family proteins, such as Mcl-1, which is a validated target in cancer therapy due to its role in promoting tumor cell survival and resistance to chemotherapeutic agents . By potentially disrupting the interaction between Mcl-1 and its pro-apoptotic binding partners, this compound provides researchers with a valuable chemical tool to study the mechanisms of programmed cell death and to explore new therapeutic strategies for overcoming treatment resistance in cancers such as leukemia and lymphoma . The methoxyphenyl and allyloxy phenol substituents contribute to the molecule's pharmacophore, influencing its binding affinity and selectivity. This reagent is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate the pathways controlling apoptosis and to aid in the development of novel targeted therapies.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(2)12-27-16-8-9-17(19(25)10-16)20-18(11-23-21(22)24-20)14-4-6-15(26-3)7-5-14/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRGBLOXXLPHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the amino and methoxyphenyl groups, and the attachment of the phenol group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the methoxy group can produce various substituted phenols.

Scientific Research Applications

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Attributes

Table 1 summarizes key structural and functional differences between the target compound and its analogs.

Compound Name & Structure Molecular Weight (g/mol) Key Substituents Biological Activity/Target Reference
Target Compound : 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol 364.4 4-Methoxyphenyl (C5), Prenyloxy (C5) Hypothesized viral entry inhibition
AP-4-Me-Ph : 2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol ~291.3 p-Tolyl (C5) Binds SARS-CoV-2 S2 domain (ΔG < -8 kcal/mol)
AP-3-OMe-Ph : 2-(2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol ~307.3 3-Methoxyphenyl (C5) Lower binding affinity than AP-4-Me-Ph
PPMP : 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol ~380.4 3,4-Dimethoxyphenyl, Pyrazole core Tubulin depolymerization (IC50 = 0.79 μM)
4-Chloro analog : 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol 417.9 4-Chlorophenyl (C5), 4-Methylbenzyloxy (C5) High lipophilicity (LogP = 5.2)
Viral Entry Inhibition
  • Target Compound : The 4-methoxyphenyl group (electron-donating) may enhance binding affinity compared to AP-4-Me-Ph’s p-tolyl group (electron-neutral), but this requires validation. The prenyloxy substituent’s bulkiness could improve membrane permeability over smaller groups like benzyloxy .
Tubulin Polymerization Inhibition
  • PPMP , a pyrazole-based analog, exhibited potent tubulin depolymerization (IC50 = 0.79 μM) and anticancer activity .
  • Target Compound : The pyrimidine core and 4-methoxyphenyl group may reduce tubulin affinity compared to PPMP’s pyrazole and dimethoxyphenyl motifs, which optimize π-π stacking in the colchicine binding site .
Lipophilicity and Pharmacokinetics
  • Target Compound : The 4-methoxy group balances polarity and lipophilicity (estimated LogP ~3.5–4.0), favoring oral bioavailability over highly chlorinated analogs .

Key Research Findings

Positional Isomerism : AP-3-OMe-Ph (3-methoxy) showed weaker SARS-CoV-2 binding than AP-4-Me-Ph (4-methyl), emphasizing the importance of substituent position .

Core Scaffold Flexibility : PPMP’s pyrazole core outperformed pyrimidine-based compounds in tubulin inhibition, suggesting scaffold-dependent activity .

Prenyloxy vs. Benzyloxy : The prenyloxy group in the target compound may confer metabolic stability over benzyloxy groups, which are prone to oxidative cleavage .

Biological Activity

The compound 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (hereafter referred to as Compound A) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of Compound A, supported by data tables and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a pyrimidine ring substituted with an amino group and a methoxyphenyl group, along with a phenolic moiety linked to an allyloxy group. The molecular formula is C21H23N3O3C_{21}H_{23}N_3O_3, and its IUPAC name is as follows:

PropertyValue
Molecular FormulaC21H23N3O3
IUPAC NameThis compound
Molecular Weight365.43 g/mol

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions, which may include:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 4-methoxyphenyl derivatives.
  • Introduction of Functional Groups : Employing nucleophilic substitutions to add amino and allyloxy groups.
  • Purification : Techniques such as chromatography are used to isolate the final product with high purity.

Biological Mechanisms

The biological activity of Compound A is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Compound A may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : Interactions with receptor sites can lead to changes in cellular signaling processes.

Biological Activity

Research has indicated several biological activities associated with Compound A:

  • Antiproliferative Activity : Studies have shown that Compound A exhibits significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent.
    • Case Study : In vitro assays demonstrated an IC50 value of approximately 10 µM against breast cancer cell lines, suggesting effective inhibition of cell growth.
  • Antimicrobial Properties : Preliminary tests suggest that Compound A possesses antimicrobial activity against certain bacterial strains.
    • Data Table : Antimicrobial activity against various pathogens:
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli15 µg/mL
    Staphylococcus aureus20 µg/mL
    Candida albicans25 µg/mL
  • Anti-inflammatory Effects : Compound A has been evaluated for its ability to reduce inflammation in cellular models, potentially through the modulation of cytokine production.

Research Findings

Recent studies have further elucidated the potential applications of Compound A:

  • In Vivo Studies : Animal models have shown that administration of Compound A leads to reduced tumor size in xenograft models, supporting its role as a therapeutic agent in oncology.
  • Toxicology Assessments : Toxicity studies indicate that Compound A has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

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